molecular formula C23H28N4O8 B1326518 Suc-Ala-Ala-Ala-AMC CAS No. 73617-90-0

Suc-Ala-Ala-Ala-AMC

Numéro de catalogue: B1326518
Numéro CAS: 73617-90-0
Poids moléculaire: 488.5 g/mol
Clé InChI: MAGINVQXSROGJA-IHRRRGAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Suc-Ala-Ala-Ala-AMC is a useful research compound. Its molecular formula is C23H28N4O8 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Zinc Metalloendopeptidase in Canine Pancreas Suc-Ala-Ala-Ala-AMC has been utilized to study zinc metalloendopeptidase in dog pancreas. This enzyme, which hydrolyzes fluorogenic peptide substrates including this compound, plays a role in peptide breakdown. The study found that this enzyme's activity was inhibited by specific inhibitors of thermolysin, indicating its classification as a zinc metallopeptidase (Mumford et al., 1980).

PepN Enzyme in Escherichia coli Research using this compound has contributed to the understanding of the PepN enzyme in Escherichia coli. This enzyme, initially characterized as an alanine aminopeptidase, is responsible for the hydrolysis of various substrates, including this compound. This enzyme's activity suggests functional similarities with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).

Protease Activities in Rat Peritoneal Exudate this compound has been used to measure protease activities in rat peritoneal exudate. This study provided insights into the intracellular activation and secretion of proteolytic enzymes, which are essential in acute and chronic inflammatory reactions. The enzyme-specific substrates, including this compound, facilitated the tracking of various proteolytic enzyme activities (Pásztor et al., 1991).

Serine Proteinase Activity in Insect Hemolymph this compound was instrumental in the discovery of serine proteinase activity in the hemolymph of desert locusts. The study found that apolipophorin III in the locust's hemolymph, traditionally known as a lipid transport protein, exhibits proteolytic activity when interacting with substrates like this compound (Malik, Amir, & Venekei, 2012).

Metabolic Compartmentation in Barley Endosperm In barley, this compound was used as a marker in noninvasive imaging and metabolic modeling studies to reveal metabolic compartmentation in the endosperm. This research demonstrated distinct metabolic compartments and their roles in the grain's carbon and energy economy (Rolletschek et al., 2011).

Elastase Activity Detection through Microdialysis Sampling this compound served as a critical component in developing a microdialysis sampling method for detecting in vitro presence of porcine elastase. This method allowed for the study of localized enzyme activity and enhanced understanding of enzyme dynamics (Steuerwald et al., 2006)

Proteasome Activity in Rat Liver Research involving this compound has also been crucial in studying proteasomes in rat liver. This work compared the kinetic properties of 20 and 26 S proteasomes and explored the differences in their interaction with various substrates, including this compound. Such studies help in understanding the complex enzymatic processes within the cell (Reidlinger et al., 1997).

Chemical Patterning of Peptide Surfaces this compound was key in demonstrating the use of immobilized enzymes for chemical modification and patterning of chemisorbed peptide films on solid substrates. This has implications for biotechnological applications, including the development of novel materials and sensors (Turner, Testoff, & Gaber, 1997).

Enzyme Specificity in Protease Conversion The study of converting rat trypsin II to a protease with chymotrypsin-like substrate specificity involved the use of this compound. Understanding these conversions contributes to the broader knowledge of enzyme specificity and functionality (Hedstrom et al., 1994).

Mécanisme D'action

Target of Action

Suc-Ala-Ala-Ala-AMC is a peptide substrate primarily targeted by the enzyme elastase . Elastase is a type of enzyme known as a protease, which breaks down proteins into smaller peptides or amino acids. This enzyme plays a crucial role in various biological processes, including digestion, immune response, and tissue remodeling.

Mode of Action

The compound interacts with its target, elastase, through a process known as enzymatic hydrolysis . In this process, the elastase enzyme cleaves the peptide bonds in the this compound substrate, resulting in the release of a fluorescent product, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be measured and is directly proportional to the activity of the elastase enzyme.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway involving elastase. When this compound is cleaved by elastase, it results in the breakdown of the substrate and the release of AMC . This process can influence various downstream effects, particularly those related to the functions of elastase, such as inflammation and tissue remodeling.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that corresponds to elastase activity . This allows researchers to quantify the activity of elastase in a sample, providing valuable information about biological processes involving this enzyme.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the elastase enzyme and, consequently, the rate of this compound cleavage . Additionally, the presence of other molecules that can interact with elastase or this compound may also influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for Suc-Ala-Ala-Ala-AMC suggests that it should be handled to prevent the formation of dust . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately . It is recommended for research and development use only and not for medicinal or household use .

Analyse Biochimique

Biochemical Properties

Suc-Ala-Ala-Ala-AMC plays a crucial role in biochemical reactions as a substrate for elastase and elastase-like enzymes. When these enzymes cleave the peptide bond in this compound, they release the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and measured using fluorescence spectroscopy. This property makes this compound an essential tool for studying enzyme kinetics and inhibitor screening. The compound interacts with various enzymes, including elastase, chymotrypsin, and cathepsin G, through specific binding interactions that facilitate the cleavage of the peptide bond .

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The enzymatic activity measured using this compound can provide insights into the regulation of protease activity in different cell types. For example, elastase activity, which can be quantified using this compound, plays a role in tissue remodeling, inflammation, and immune response. By measuring the activity of elastase and related enzymes, researchers can better understand how these proteases impact cell function, including gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its cleavage by specific proteases, resulting in the release of the fluorescent molecule AMC. This cleavage occurs through the hydrolysis of the peptide bond between the alanine residues and the AMC moiety. The binding interactions between this compound and the active site of the protease facilitate this hydrolysis, leading to the generation of a fluorescent signal. This process allows researchers to monitor enzyme activity in real-time and study the effects of enzyme inhibitors or activators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but its stability in solution can vary depending on the solvent and storage conditions. For instance, stock solutions of this compound in dimethyl sulfoxide (DMSO) should be stored at -20°C to maintain stability. Over time, the enzymatic activity measured using this compound may decrease due to degradation of the substrate or enzyme .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively measure protease activity without causing significant adverse effects. At higher doses, there may be threshold effects or toxicity, particularly if the compound interferes with normal cellular processes. Studies in animal models have shown that this compound can be used to assess protease activity in various tissues, providing valuable information on enzyme function and regulation .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity and protein degradation. The compound is hydrolyzed by specific proteases, leading to the release of AMC, which can then be further metabolized or excreted. The enzymes that interact with this compound, such as elastase and chymotrypsin, play key roles in the breakdown of proteins and peptides, contributing to overall metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound can diffuse across cell membranes and localize to specific cellular compartments where proteases are active. The distribution of this compound can be influenced by factors such as cell type, tissue architecture, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as lysosomes or the endoplasmic reticulum, where proteases are active. This localization is essential for the compound’s function as a substrate, allowing it to interact with the appropriate enzymes and generate a measurable fluorescent signal .

Propriétés

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGINVQXSROGJA-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Suc-Ala-Ala-Ala-AMC in protease research?

A: this compound (N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin) serves as a valuable tool for studying proteases, specifically elastase and elastase-like enzymes. [, ] This fluorogenic peptide substrate is cleaved by these enzymes between the alanine residues and the AMC moiety. Upon cleavage, the AMC molecule is released, resulting in increased fluorescence, which allows for sensitive and quantitative measurement of enzyme activity. [, ]

Q2: What is the impact of protease inhibitors on cold-induced apoptosis in the context of this compound?

A: Research suggests a potential link between protease inhibition and cold-induced apoptosis. Studies using 3,4-dichloroisocoumarin (DCI), a serine (and cysteine) protease inhibitor, showed significant protection against cold-induced injury in rat liver endothelial cells. [] While DCI effectively inhibited the Suc-Leu-Leu-Val-Tyr-AMC cleaving activity attributed to the proteasome, its impact on the this compound cleaving activity remains to be fully elucidated. [] This finding highlights the complexity of protease involvement in apoptosis and the need for further research.

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